N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O3/c23-15-6-5-7-16(12-15)24-22(29)21(28)18-13-26(19-9-2-1-8-17(18)19)14-20(27)25-10-3-4-11-25/h1-2,5-9,12-13H,3-4,10-11,14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDGZIXVAIOCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the bromophenyl group and the pyrrolidinone ring. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Pyrrolidinone Ring: This can be synthesized through a cyclization reaction involving an amide and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new aromatic compounds .
Scientific Research Applications
Biological Activities
N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide exhibits several notable biological activities:
-
Anticancer Activity :
- Indole derivatives are well-documented for their anticancer properties. The specific structure of this compound may enhance its efficacy against various cancer cell lines.
- Case Study : Similar compounds have shown selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for targeted cancer therapies.
-
Antimicrobial Properties :
- Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Related compounds have reported MIC values around 256 µg/mL.
-
Enzyme Inhibition :
- The compound may inhibit specific enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases.
- Molecular Docking Studies : In silico evaluations indicate strong binding affinity to target enzymes, suggesting potential as a therapeutic agent.
Synthesis and Interaction Studies
The synthesis of this compound can involve several steps, often utilizing commercially available reagents. Interaction studies are critical for understanding how this compound interacts with biological targets, typically involving:
- In vitro assays : To evaluate biological activity and mechanism of action.
- Molecular docking : To predict binding affinities and orientations at target sites.
Future Research Directions
Further research is essential to fully elucidate the therapeutic potential of N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-y]acetamide. Key areas for future investigation include:
- In vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To understand the molecular pathways involved in its biological activities.
- Structure Optimization : To improve potency and selectivity through chemical modifications.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, while the pyrrolidinone ring could influence its pharmacokinetic properties .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Bromophenyl-Substituted Acetamides
- N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26): Shares the bromophenyl and indole-acetamide framework but replaces the pyrrolidinone group with a triazinoindole thioether. This substitution may enhance DNA-binding affinity due to the planar triazine ring .
- ML162 () : A ferroptosis-inducing agent with a chloro-methoxyphenyl group and thiophene substitution. Unlike the target compound, ML162 lacks an indole system but retains the 2-oxoacetamide core, suggesting divergent mechanisms of action .
- N-(3-Bromophenyl) derivatives with thiazolidinone (): These compounds incorporate thioxo-thiazolidinone rings instead of pyrrolidinone, which could influence redox activity and metal chelation .
Indole-Containing Acetamides
- N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide (): Features a benzyloxy-substituted phenyl group and unmodified indole. The absence of pyrrolidinone may reduce conformational rigidity compared to the target compound .
- Antiviral indole-acetamides (): Include dihydro-1H-isoindol-1-one derivatives.
Pyrrolidinone and Related Moieties
- Compound 3a (): An N-(2-chlorophenyl) acetamide with a hydroxyiminoindole group. The pyrrolidinone in the target compound may offer superior metabolic stability compared to the oxime group in 3a .
- Phthalide derivatives () : These lack indole but share ketone functionalities. The benzofuran-1-yl acetyl group in these compounds highlights the role of electron-deficient rings in modulating reactivity .
Pharmacological and Functional Comparisons
Anticancer Potential
- ML162 (): Inhibits GPX4, triggering ferroptosis. The target compound’s pyrrolidinone group may interact with similar redox pathways but requires validation .
- Triazinyl acetamides () : Exhibit moderate cytotoxicity (IC₅₀ values in µM range) against cancer cells. The bromophenyl group in the target compound could enhance lipophilicity and tumor penetration .
Antioxidant Activity
- 2-Oxoindoline derivatives (): Demonstrated radical-scavenging properties. The target compound’s indole-pyrrolidinone system may synergize to stabilize free radicals .
Physicochemical Properties
Biological Activity
N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, structural features, and relevant research findings.
Structural Characteristics
The compound features several significant structural components:
- Bromophenyl Group : The presence of the bromine atom enhances reactivity and may influence biological interactions.
- Indole Derivative : Indole structures are known for diverse pharmacological properties, including anticancer and antimicrobial activities.
- Pyrrolidine Moiety : This component is associated with various biological effects, particularly in relation to neuroactive compounds.
Biological Activities
This compound exhibits several notable biological activities:
-
Anticancer Activity :
- Indole derivatives often show significant anticancer properties. The unique combination of the bromophenyl and pyrrolidine moieties may enhance this activity compared to other similar compounds.
- A study indicated that related indole compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .
-
Antimicrobial Activity :
- The compound's structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various strains .
- The halogen substituents in related pyrrolidine derivatives have been linked to increased antibacterial activity, indicating that this compound could exhibit similar effects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-2-(1H-indol-3-yloxy)acetamide | Similar acetamide and indole structure | Anticancer |
| N-(phenethyl)-indole acetamide | Indole and acetamide linkage | Antimicrobial |
| 5-Bromoindole derivatives | Indole with halogen substitution | Anticancer and anti-inflammatory |
This table highlights how variations in structure can lead to differing biological activities, emphasizing the importance of specific functional groups in determining efficacy.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar indole-based compounds for their biological activities:
- Synthesis Techniques : Various methods have been employed to synthesize indole derivatives, which are crucial for exploring their pharmacological potential. These techniques often involve modifying the bromophenyl or pyrrolidine components to optimize activity .
- In Vitro Studies : In vitro assays have been conducted to assess the cytotoxic effects of related compounds on cancer cell lines. For instance, one study reported a significant reduction in cell viability at concentrations as low as 10 µM for certain indole derivatives .
- Structure–Activity Relationship (SAR) : Research has identified key structural features that enhance biological activity. For example, modifications at the 3-position of the phenyl ring can significantly impact binding affinity and overall efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, and how are intermediates characterized?
- Methodological Answer : The synthesis involves multi-step routes starting from indole derivatives. For example, optimized procedures for structurally similar compounds (e.g., tubulin inhibitors) include coupling reactions of indol-3-yl-2-oxo-acetyl chloride intermediates with substituted anilines under controlled conditions . Microwave-assisted synthesis (as described for related acetamide derivatives) can enhance reaction efficiency and yield . Key intermediates are characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Advanced spectroscopic and crystallographic methods are essential. HRMS (e.g., ESI-MS) provides exact mass confirmation , while 2D NMR experiments (e.g., - HSQC, HMBC) resolve complex coupling patterns in the indole and pyrrolidine moieties . X-ray crystallography is recommended for unambiguous structural assignment, as demonstrated for related 2-oxo-acetamide derivatives . Purity is validated via HPLC with UV/vis detection at λ = 254 nm.
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets like tubulin or kinases?
- Methodological Answer : Molecular docking and molecular dynamics simulations are used to predict binding modes. For example, docking studies on structurally similar compounds (e.g., tubulin inhibitors) identify key interactions between the indole core and hydrophobic pockets in the target protein . Pharmacophore modeling can further prioritize derivatives with optimal steric and electronic properties. Experimental validation via competitive binding assays (e.g., fluorescence polarization) is critical to confirm computational predictions .
Q. What strategies resolve discrepancies in biological activity data across different assays for this compound?
- Methodological Answer : Contradictions in activity data (e.g., IC variability) require orthogonal assay validation. For instance, enzymatic assays (e.g., kinase inhibition) should be supplemented with cellular proliferation studies (e.g., MTT assays) to confirm target engagement . Structural analysis (e.g., X-ray co-crystallography) can identify off-target interactions or conformational changes in the protein active site . Batch-to-batch purity variations should also be ruled out via LC-MS profiling .
Q. How can structure-activity relationship (SAR) studies optimize the pyrrolidine and bromophenyl moieties for enhanced potency?
- Methodological Answer : Systematic SAR involves synthesizing analogs with substitutions on the pyrrolidine ring (e.g., replacing pyrrolidine with piperidine) or the bromophenyl group (e.g., introducing electron-withdrawing groups). For example, modifying the 3-bromophenyl substituent to a 3,5-dibromo analog could enhance hydrophobic interactions, as seen in related kinase inhibitors . Biological testing across multiple concentrations (e.g., 10 nM–100 µM) and computational ADMET profiling (e.g., logP, solubility) guide prioritization .
Q. What are the challenges in assessing the compound’s metabolic stability and toxicity in preclinical models?
- Methodological Answer : In vitro microsomal stability assays (e.g., human liver microsomes) evaluate phase I metabolism, while LC-MS/MS identifies major metabolites . Toxicity is assessed via cytotoxicity assays (e.g., HepG2 cells) and in vivo rodent models (e.g., acute toxicity at 50–500 mg/kg). Structural alerts (e.g., reactive acylating groups) are mitigated by introducing steric hindrance near the acetamide moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
